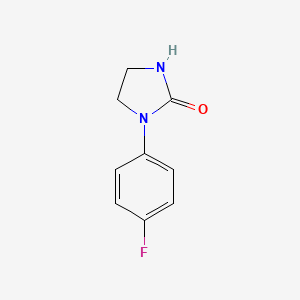

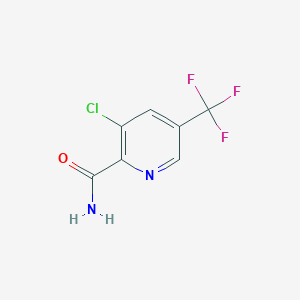

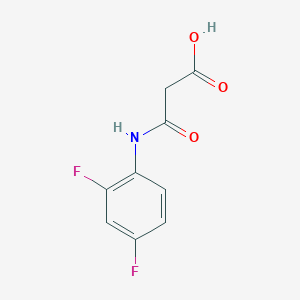

![molecular formula C12H10N2O2S B1300555 咪唑并[2,1-b][1,3]苯并噻唑-2-甲酸乙酯 CAS No. 64951-05-9](/img/structure/B1300555.png)

咪唑并[2,1-b][1,3]苯并噻唑-2-甲酸乙酯

描述

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound that belongs to the class of imidazo[2,1-b]benzothiazoles, which are heterocyclic compounds containing a fused imidazole and benzothiazole ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate derivatives has been reported using different methods. One approach involves the reaction of 3-arylamino-4-ethoxycarbonylisoxazol-5(2H)-ones with triethylamine in ethanol under reflux conditions, providing a convenient synthesis route for these compounds . Another method includes the reaction of substituted 2-aminothiazoles and 2-aminobenzothiazoles with ethyl 4-bromoacetoacetate to yield ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, the crystal structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing intermolecular interactions such as C—H…O hydrogen bonds and C—H…π interactions that stabilize the crystal structure . Theoretical structural optimization using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has been employed to confirm the experimental findings and to calculate properties such as the band gap energy .

Chemical Reactions Analysis

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives can undergo various chemical reactions. For example, they can be used as intermediates to synthesize new compounds by reacting with different acid chlorides or cyanoacrylate derivatives . These reactions can lead to the formation of compounds with potential analgesic and CNS depressant activity, as well as anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate derivatives have been characterized using spectroscopic techniques such as FTIR and NMR. X-ray diffraction and DFT studies provide insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds . The molecular electrostatic potential (MEP) and Mulliken population analysis can be used to identify potential hydrogen bonding sites and to understand the distribution of electron density within the molecule .

科学研究应用

合成与药理活性

咪唑并[2,1-b][1,3]苯并噻唑-2-甲酸乙酯及其衍生物因其药理活性而被广泛研究。例如,Grandolini 等人 (1993) 合成了各种咪唑并[2,1-b]苯并噻唑羧酸和乙酸,显示出抗炎、镇痛和致溃疡的潜力 (Grandolini 等,1993)。

抗炎和镇痛特性

Abignente 等人 (1976) 的研究重点是咪唑并[2,1-b]苯并噻唑-2-乙酸及其乙酸的抗炎特性,突出了它们的药理学意义 (Abignente 等,1976)。

合成和化学研究

该化合物的化学合成已在各种研究中得到探索。Abignente 等人 (1987) 研究了 2-氨基苯并噻唑与 3-溴-4-氧代戊酸乙酯反应生成咪唑并[2,1-b]苯并噻唑衍生物,有助于了解其化学性质 (Abignente 等,1987)。

抗过敏活性

Ager 等人 (1988) 发现咪唑并[2,1-b][1,3]苯并噻唑-2-甲酸乙酯的某些衍生物表现出显着的抗过敏活性,表明其潜在的治疗用途 (Ager 等,1988)。

抗菌活性

Palkar 等人 (2010) 合成了一系列咪唑并[2,1-b]苯并噻唑衍生物,这些衍生物对各种细菌表现出有希望的抗菌活性,表明其在抗菌治疗中的应用 (Palkar 等,2010)。

放射增敏特性

Majalakere 等人 (2020) 报道合成了咪唑并[2,1-b][1,3]苯并噻唑衍生物作为癌症治疗中的有效放射增敏剂,显示出相当强的体外抗癌活性 (Majalakere 等,2020)。

作用机制

Target of Action

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been identified as potential antimycobacterial agents . The primary target of these compounds is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis.

Mode of Action

Molecular docking and dynamics studies suggest that these compounds interact with the pantothenate synthetase of mtb, leading to the inhibition of this enzyme . This interaction disrupts the normal functioning of the bacterium, thereby exerting an antimycobacterial effect .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various biochemical pathways in the bacterium . This disruption affects the downstream effects of these pathways, leading to the inhibition of the growth and proliferation of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for some of its derivatives

Result of Action

The most active derivative of Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate, IT10, displayed significant inhibitory activity against Mtb . It showed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, these compounds showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .

Action Environment

It’s known that the efficacy of antimycobacterial agents can be influenced by factors such as ph, temperature, and the presence of other substances

安全和危害

While specific safety and hazards information for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not available in the sources, it’s generally recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area is advised, and personal protective equipment should be worn when risk of exposure occurs .

未来方向

属性

IUPAC Name |

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXQBVMMDCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363195 | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64951-05-9 | |

| Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

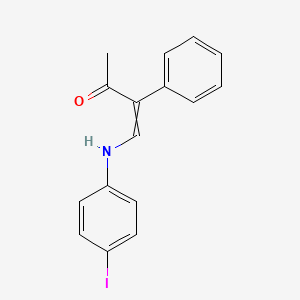

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

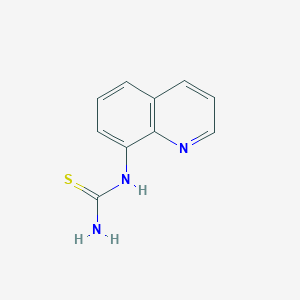

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

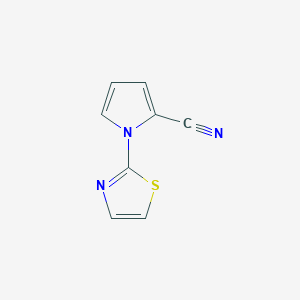

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)